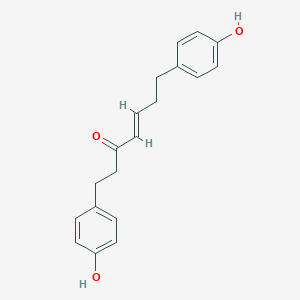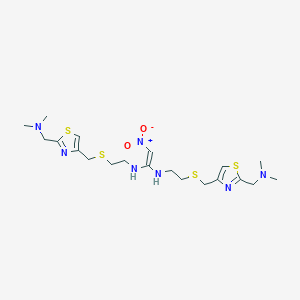
Nizatidine EP Impurity G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nizatidine EP Impurity G is an impurity present in nizatidine . Nizatidine is a histamine H2 receptor antagonist which inhibits stomach acid production . It is used in the treatment of peptic ulcer disease and gastroesophageal reflux disease .
Synthesis Analysis
There is limited information available on the synthesis of Nizatidine EP Impurity G . It is used in monitoring and controlling impurity levels in Nizatidine and its related formulations as per ICH guidelines .Molecular Structure Analysis
The molecular formula of Nizatidine EP Impurity G is C20H33N7O2S4 . It is also known as N,N′-bis [2- [ [ [2- [ (Dimethylamino) methyl]thiazol-4-yl] methyl]sulphanyl] ethyl]-2-nitroethene-1,1-diamine .Applications De Recherche Scientifique
Overview of Nizatidine
Nizatidine, a potent inhibitor of gastric acid secretion, has been extensively studied for its pharmacodynamic and pharmacokinetic properties, primarily focusing on its therapeutic use in peptic ulcer disease. While the research on Nizatidine EP Impurity G specifically is limited, the broader context of nizatidine's development and application provides valuable insights. Nizatidine, an H2-receptor antagonist, has shown significant efficacy in healing active duodenal and gastric ulcers, comparable to ranitidine and cimetidine, without the antiandrogenic effects or alterations in hepatic drug metabolism seen with cimetidine (Price & Brogden, 1988).
Impurity Detection and Analysis
The detection and analysis of impurities like Nizatidine EP Impurity G are crucial for ensuring the safety and efficacy of pharmaceutical products. Recent advancements in analytical methods have facilitated the detection of N-nitrosamine impurities, including NDMA, highlighting the importance of rigorous impurity analysis in drug manufacturing processes. The adoption of techniques such as GC–MS and LC–MS/MS has improved the selectivity and sensitivity of impurity detection, underscoring the need for comprehensive testing strategies to identify potential contaminants in pharmaceuticals (Parr & Joseph, 2019; Monajjemzadeh & Robertson, 2021).
Biocompatibility and Materials Science
In materials science, the study of NiTi alloys, which share similar impurity concerns with pharmaceuticals, demonstrates the significance of controlling impurity levels to ensure biocompatibility and mechanical integrity. The development of additive manufacturing techniques, including selective laser melting, has been pivotal in minimizing impurities and enhancing the properties of biomaterials for orthopedic applications (Zhang et al., 2021).
Orientations Futures
The presence of nitrosamines in pharmaceutical products has emerged as a public health concern . Therefore, future research may focus on developing and implementing additional strategies to control nitrosamine impurities . The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .
Propriétés
IUPAC Name |
1-N,1-N'-bis[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N7O2S4/c1-25(2)10-19-23-16(14-32-19)12-30-7-5-21-18(9-27(28)29)22-6-8-31-13-17-15-33-20(24-17)11-26(3)4/h9,14-15,21-22H,5-8,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMTYSSUPPMJNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CSC(=N2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N7O2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine | |
CAS RN |
1193434-63-7 |
Source


|
| Record name | N'-(2-(((2-((Dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl) nizatidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193434637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-(((2-((DIMETHYLAMINO)METHYL)-4-THIAZOLYL)METHYL)THIO)ETHYL) NIZATIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL54Q3E3T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



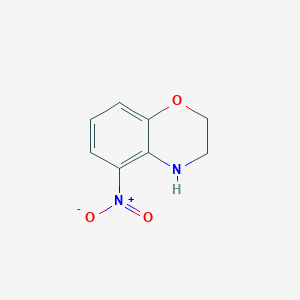

![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
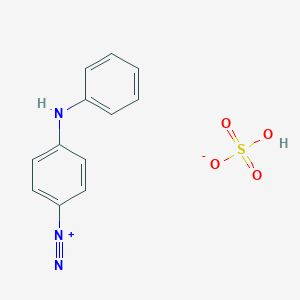


![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

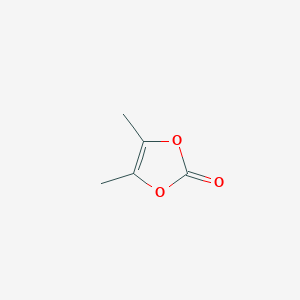
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)

